molecular formula C9H13N5O B2582170 N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide CAS No. 2094492-91-6

N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide

Cat. No.: B2582170
CAS No.: 2094492-91-6
M. Wt: 207.237
InChI Key: GFSSGHBUFCXHOF-UHFFFAOYSA-N
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Description

N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide is a chemical compound that features a cyclopropyl group attached to a tetrazole ring, which is further connected to an ethyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Amide Formation: The final step involves the formation of the amide bond by reacting the tetrazole derivative with prop-2-enoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the prop-2-enamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, where nucleophiles such as amines or thiols can replace one of the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Amines, thiols, polar solvents, mild heating.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with saturated bonds.

    Substitution: Substituted tetrazole derivatives with various functional groups.

Scientific Research Applications

N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in enzymatic reactions. The cyclopropyl group can enhance the compound’s stability and binding affinity to target proteins, while the prop-2-enamide moiety can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine: A similar compound with an amine group instead of the prop-2-enamide moiety.

    2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline: Another related compound with an aniline group.

Uniqueness

N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide is unique due to its combination of a cyclopropyl group, tetrazole ring, and prop-2-enamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above.

Properties

IUPAC Name

N-[1-(1-cyclopropyltetrazol-5-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-3-8(15)10-6(2)9-11-12-13-14(9)7-4-5-7/h3,6-7H,1,4-5H2,2H3,(H,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSSGHBUFCXHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=NN1C2CC2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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